N-(3-fluorophenyl)-1,2-benzothiazol-3-amine
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Overview
Description
N-(3-fluorophenyl)-1,2-benzothiazol-3-amine: is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a fluorophenyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-1,2-benzothiazol-3-amine typically involves the reaction of 3-fluoroaniline with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves heating the reactants to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in industrial production to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(3-fluorophenyl)-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-fluoroamphetamine
- N-(3-fluorophenyl)-N′-(2-thiazolyl)urea
Uniqueness: N-(3-fluorophenyl)-1,2-benzothiazol-3-amine is unique due to its specific structural features, such as the fluorophenyl group and the benzothiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H9FN2S |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H9FN2S/c14-9-4-3-5-10(8-9)15-13-11-6-1-2-7-12(11)17-16-13/h1-8H,(H,15,16) |
InChI Key |
NGYGFFYFWNYRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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